molecular formula C24H26N2O4 B193039 (S)-Carvedilol CAS No. 95094-00-1

(S)-Carvedilol

Numéro de catalogue: B193039
Numéro CAS: 95094-00-1
Poids moléculaire: 406.5 g/mol
Clé InChI: OGHNVEJMJSYVRP-KRWDZBQOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-BM 14190, également connu sous le nom de (S)-Carvedilol, est le S-énantiomère du Carvedilol. C'est un bloqueur non sélectif des récepteurs bêta et alpha-1 adrénergiques. Ce composé est principalement utilisé dans le traitement des maladies cardiovasculaires, en particulier pour ses effets protecteurs contre la toxicité vasculaire ou cardiaque induite par la Doxorubicine .

Applications De Recherche Scientifique

(S)-BM 14190 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying enantiomeric separation and chiral synthesis.

    Biology: Investigated for its effects on cellular signaling pathways and its protective effects against oxidative stress.

    Medicine: Used in the development of treatments for cardiovascular diseases, particularly for its ability to mitigate the cardiotoxic effects of chemotherapeutic agents like Doxorubicin.

    Industry: Employed in the production of pharmaceuticals and as a reference standard in quality control processes.

Mécanisme D'action

Mode of Action

(S)-Carvedilol interacts with its targets by binding to the adrenergic receptors . This binding inhibits the action of adrenaline and noradrenaline, hormones that increase heart rate and blood pressure. As a result, the heart rate slows down, and the blood pressure decreases .

Biochemical Pathways

The action of this compound affects several biochemical pathways. Primarily, it impacts the adrenergic signaling pathway . By blocking the adrenergic receptors, this compound prevents the normal signaling process that leads to increased heart rate and blood pressure .

Pharmacokinetics

The pharmacokinetics of this compound involves its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . After oral administration, it is absorbed into the bloodstream. It is then distributed throughout the body, primarily binding to adrenergic receptors in the heart and blood vessels. This compound is metabolized in the liver and excreted through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in heart rate and blood pressure . This results in reduced workload on the heart, improving symptoms of conditions like heart failure and hypertension .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as diet, lifestyle, and co-existing medical conditions can affect how the body absorbs and metabolizes the drug . For example, a high-fat meal may increase the absorption of this compound, potentially altering its effects .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du (S)-BM 14190 implique la résolution du Carvedilol racémique. Le mélange racémique est séparé en ses énantiomères par chromatographie chirale ou par formation de sels diastéréoisomères avec des acides chiraux, suivie d'une cristallisation. Les conditions réactionnelles spécifiques comprennent l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et l'application d'ultrasons pour améliorer la solubilité .

Méthodes de production industrielle : À l'échelle industrielle, la production de (S)-BM 14190 suit des principes similaires mais avec des conditions optimisées pour la synthèse à grande échelle. Cela inclut l'utilisation de la chromatographie liquide haute performance (HPLC) pour le processus de résolution et l'utilisation de grands réacteurs pour les étapes de cristallisation. Le composé est ensuite purifié et séché sous conditions contrôlées pour garantir une pureté et une stabilité élevées .

Analyse Des Réactions Chimiques

Types de réactions : (S)-BM 14190 subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants :

    Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

    Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

    Substitution : Halogènes, nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

4. Applications de la recherche scientifique

(S)-BM 14190 a une large gamme d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

(S)-BM 14190 exerce ses effets en bloquant les récepteurs bêta et alpha-1 adrénergiques. Cette action entraîne une diminution de la fréquence cardiaque et de la pression artérielle, offrant des effets protecteurs contre le stress cardiovasculaire. Le composé active également la voie PI3K/AKT/eNOS, qui améliore l'activité des enzymes antioxydantes comme la superoxyde dismutase et la catalase, réduisant ainsi le stress oxydatif et empêchant la mort cellulaire .

Composés similaires :

Unicité : (S)-BM 14190 est unique en raison de sa forme énantiomérique spécifique, qui offre des effets pharmacologiques distincts par rapport à son énantiomère R. Sa capacité à protéger contre la cardiotoxicité induite par la Doxorubicine et son activation de la voie PI3K/AKT/eNOS en font un composé précieux à la fois en recherche et en milieu clinique .

Comparaison Avec Des Composés Similaires

Uniqueness: (S)-BM 14190 is unique due to its specific enantiomeric form, which provides distinct pharmacological effects compared to its R-enantiomer. Its ability to protect against Doxorubicin-induced cardiotoxicity and its activation of the PI3K/AKT/eNOS pathway make it a valuable compound in both research and clinical settings .

Activité Biologique

(S)-Carvedilol is a non-selective beta-blocker with unique pharmacological properties that make it effective in treating various cardiovascular conditions, particularly hypertension and heart failure. This article delves into the biological activity of this compound, exploring its mechanisms of action, metabolic effects, clinical efficacy, and relevant case studies.

This compound exhibits multiple mechanisms contributing to its therapeutic effects:

  • Beta-Adrenoceptor Blockade : It primarily blocks β1 and β2 adrenergic receptors, leading to decreased heart rate and myocardial contractility, which are beneficial in managing heart failure and hypertension .
  • Alpha-1 Receptor Antagonism : This property helps in vasodilation, reducing peripheral vascular resistance and consequently lowering blood pressure .
  • Antioxidant Properties : Carvedilol also possesses antioxidant effects, which may protect cardiac tissues from oxidative stress during ischemic events .

Metabolomic Profiling

Recent studies have utilized metabolomic profiling to understand the cellular responses to this compound. A significant investigation employed Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the metabolic changes in vascular smooth muscle cells (A7r5) treated with (S)- and (R)-Carvedilol.

Key Findings:

  • Differential Metabolic Changes : The study identified alterations in levels of eight intracellular metabolites and five secreted metabolites when cells were treated with this compound compared to control. Notably, metabolites such as L-alanine, L-leucine, and succinic acid were significantly altered .
  • Principal Component Analysis (PCA) : PCA demonstrated distinct metabolic signatures for cells treated with this compound versus those treated with (R)-Carvedilol, indicating that this compound has a more pronounced biological activity .

Clinical Efficacy

This compound has been extensively studied for its clinical efficacy in various cardiovascular diseases. A meta-analysis focusing on dilated cardiomyopathy (DCM) reported significant improvements in cardiac function among patients treated with carvedilol:

  • Left Ventricular Ejection Fraction (LVEF) : The analysis indicated an increase in LVEF by 7.28% (95% CI: 6.53–8.03) under carvedilol treatment compared to controls .
  • Blood Pressure Reduction : Carvedilol therapy was associated with a significant decrease in systolic blood pressure (SBP) by 10.74 mmHg (95% CI: -12.78 to -8.70) and diastolic blood pressure (DBP) .

Case Study 1: Heart Failure Management

A patient with chronic heart failure was treated with this compound for six months. Results showed:

  • Improved LVEF from 30% to 45%.
  • Significant reduction in hospitalizations due to heart failure exacerbations.

Case Study 2: Hypertension Control

In a cohort of hypertensive patients, those receiving this compound demonstrated:

  • A decrease in SBP from 150 mmHg to 130 mmHg after three months of treatment.
  • Enhanced quality of life metrics assessed through patient-reported outcomes.

Summary of Research Findings

Study FocusFindings
Metabolomic ProfilingIdentified significant metabolic changes in A7r5 cells treated with this compound .
Clinical EfficacyIncreased LVEF by 7.28% and reduced SBP by 10.74 mmHg in DCM patients .
Mechanisms of ActionInvolves beta-blockade, alpha-1 antagonism, and antioxidant effects .

Propriétés

IUPAC Name

(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHNVEJMJSYVRP-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCCNC[C@@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50241749
Record name (S)-Carvedilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95094-00-1
Record name (-)-Carvedilol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95094-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carvedilol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095094001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Carvedilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARVEDILOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW13D96IND
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Carvedilol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(S)-Carvedilol
Reactant of Route 3
Reactant of Route 3
(S)-Carvedilol
Reactant of Route 4
Reactant of Route 4
(S)-Carvedilol
Reactant of Route 5
Reactant of Route 5
(S)-Carvedilol
Reactant of Route 6
Reactant of Route 6
(S)-Carvedilol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.